Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate
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Overview
Description
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonamide group attached to a pent-4-ynoate moiety, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by esterification with methyl pent-4-ynoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pent-4-ynoate moiety may also participate in covalent bonding with target molecules, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]butanoate
- Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]propanoate
Uniqueness
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is unique due to its pent-4-ynoate moiety, which imparts distinct reactivity and properties compared to similar compounds. This structural feature allows it to participate in specific reactions that other compounds may not undergo .
Properties
CAS No. |
191215-76-6 |
---|---|
Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate |
InChI |
InChI=1S/C13H15NO4S/c1-4-5-12(13(15)18-3)14-19(16,17)11-8-6-10(2)7-9-11/h1,6-9,12,14H,5H2,2-3H3 |
InChI Key |
APKXEPNOMLHZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC |
Origin of Product |
United States |
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